molecular formula C60H72Br2O2P2 B12861279 1,4-Bis(octyloxy)-2,5-xylenebis(triphenylphosphonium bromide)

1,4-Bis(octyloxy)-2,5-xylenebis(triphenylphosphonium bromide)

Cat. No.: B12861279
M. Wt: 1047.0 g/mol
InChI Key: SNMSCQLTADIORL-UHFFFAOYSA-L
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Description

1,4-Bis(octyloxy)-2,5-xylenebis(triphenylphosphonium bromide): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two triphenylphosphonium groups attached to a xylene core, which is further substituted with octyloxy groups. The bromide ions serve as counterions to balance the positive charges on the phosphonium groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(octyloxy)-2,5-xylenebis(triphenylphosphonium bromide) typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(octyloxy)-2,5-xylenebis(triphenylphosphonium bromide) can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromide ions.

    Oxidation and Reduction: The phosphonium groups can undergo redox reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield the corresponding alcohols.

Scientific Research Applications

1,4-Bis(octyloxy)-2,5-xylenebis(triphenylphosphonium bromide) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Utilized in the synthesis of complex organic molecules and materials science.

Mechanism of Action

The mechanism by which 1,4-Bis(octyloxy)-2,5-xylenebis(triphenylphosphonium bromide) exerts its effects involves:

    Molecular Targets: The phosphonium groups can interact with various molecular targets, including enzymes and receptors.

    Pathways Involved: The compound can modulate biochemical pathways by altering the redox state or by acting as a ligand for specific proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(octyloxy)-2,5-xylenebis(triphenylphosphonium bromide) is unique due to its specific structural features, such as the octyloxy substitutions and the xylene core, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific interactions with biological membranes or in the development of advanced materials.

Properties

Molecular Formula

C60H72Br2O2P2

Molecular Weight

1047.0 g/mol

IUPAC Name

(3,6-dimethyl-3,6-dioctoxy-4-triphenylphosphaniumylcyclohexa-1,4-dien-1-yl)-triphenylphosphanium;dibromide

InChI

InChI=1S/C60H72O2P2.2BrH/c1-5-7-9-11-13-33-47-61-59(3)49-58(64(54-41-27-18-28-42-54,55-43-29-19-30-44-55)56-45-31-20-32-46-56)60(4,62-48-34-14-12-10-8-6-2)50-57(59)63(51-35-21-15-22-36-51,52-37-23-16-24-38-52)53-39-25-17-26-40-53;;/h15-32,35-46,49-50H,5-14,33-34,47-48H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

SNMSCQLTADIORL-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCOC1(C=C(C(C=C1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C)OCCCCCCCC)[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C.[Br-].[Br-]

Origin of Product

United States

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